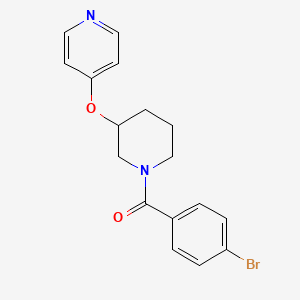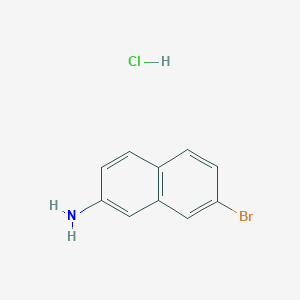
7-Bromonaphthalen-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 7-Bromonaphthalen-2-amine;hydrochloride is C10H8BrN . The molecular weight is 222.08 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 364.4±15.0 °C, and its density is predicted to be 1.563±0.06 g/cm3 .Scientific Research Applications
Synthesis and Modification of Fluorescent Dyes
A practical synthesis approach for 2-amino-6-bromonaphthalenes via condensation under Bucherer conditions has been developed, offering a straightforward route to modify the tertiary aminonaphthalene core of DANPY, a biocompatible chromophore. This modification is pivotal for creating diverse fluorescent dyes with applications in cellular staining and DNA-based biophotonics, showcasing the compound's utility in enhancing the functionality and application scope of fluorescent markers in biological research (Kingsbury et al., 2019).
Development of Colorimetric Sensors
The development of 2-bromonaphthalene-1,4-dione as a colorimetric sensor for Cysteine detection in water solution and bovine serum albumin highlights another significant application. This sensor exhibits high selectivity and sensitivity, enabling the visual detection of Cysteine among other natural amino acids without interference, underscoring its potential as a practical tool for amino acid detection in complex biological samples (Shang et al., 2016).
Advances in Organic Synthesis
Research on sterically congested triarylamines through palladium-catalyzed amination of 1-chloro- or 1-bromonaphthalenes opens new avenues in organic synthesis, particularly in creating materials for organic light-emitting diode (OLED) applications. This synthesis approach highlights the compound's role in facilitating the production of crucial components for electronic devices, demonstrating its value in materials science (Riedmüller et al., 2014).
Environmental and Safety Applications
The study on the mechanisms of dioxin formation from the high-temperature pyrolysis of brominated hydrocarbons, using 2-bromophenol as a model, contributes to our understanding of environmental pollutants' formation mechanisms. Such studies are crucial for developing strategies to mitigate the environmental impact of industrial processes and accidental fires, emphasizing the compound's relevance in environmental science and safety (Evans & Dellinger, 2003).
Safety and Hazards
While specific safety and hazard information for 7-Bromonaphthalen-2-amine;hydrochloride is not available, it’s generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
Properties
IUPAC Name |
7-bromonaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCAZARZOLMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309461-50-3 |
Source


|
| Record name | 7-bromonaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
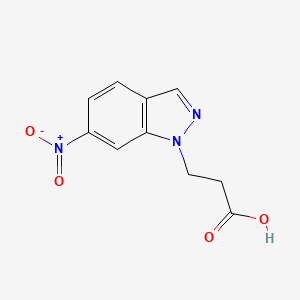
![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
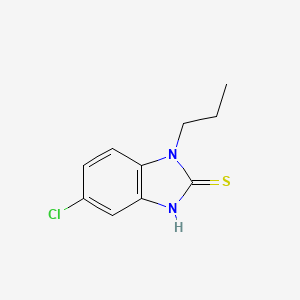
![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)
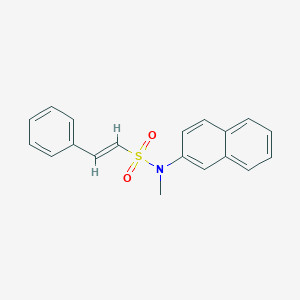
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
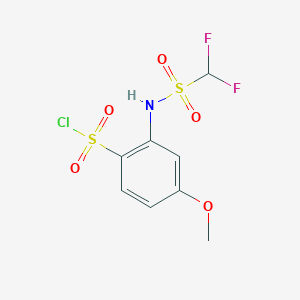
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)
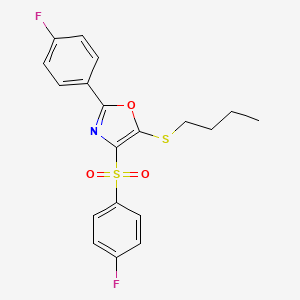

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
